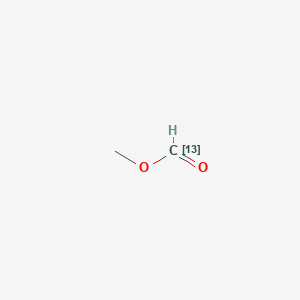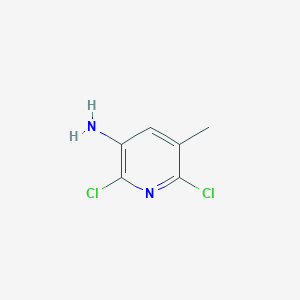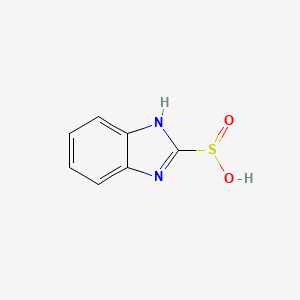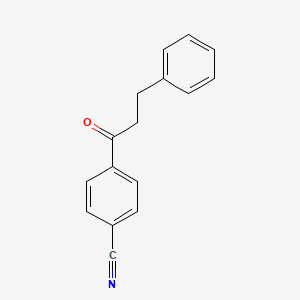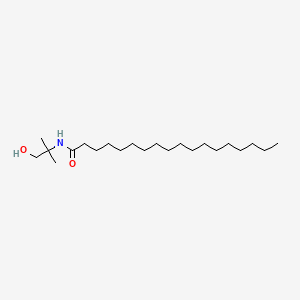
Stearamide AMP
Vue d'ensemble
Description
Stearamide AMP is the amide of stearic acid (octadecanamide) with the molecular formula: C18H37NO . It is used in cosmetic formulations and acts as a foam booster, improving the foam quality by increasing volume, structure, and/or resistance . It also acts as a viscosity regulator, increasing or decreasing the viscosity (toughness) of cosmetic products .
Synthesis Analysis
Stearamide AMP can be synthesized by a two-step process starting from stearic acid and diethylenetriamine . During the process, the stearamide structure obtained from the first step plays a key role in the second process . The optimal temperature for the synthesis should be 160 °C while the optimal reaction time should be less than 3.5 hours .Molecular Structure Analysis
The molecular formula of Stearamide AMP is C18H37NO . It is the compound of N- (1-hydroxy-2-methyl-2-propanyl) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Stearamide AMP .Physical And Chemical Properties Analysis
Stearamide AMP is slightly soluble in water . It is stable under normal conditions . It is used in cosmetic formulations and is present in 0.11% of cosmetics .Applications De Recherche Scientifique
1. Rubber and Polymer Applications
Stearamide has been explored for its impact on the properties of various rubber and polymer materials. For instance, research has shown that stearamide can affect the torque properties of silica-loaded styrene-butadiene rubber (SBR), serving as a supplementary plasticizing agent and influencing the rubber's viscosity and interaction with filler materials (Dhoni, Ginting, & Surya, 2020). Moreover, stearamide's impact on the lubrication of polythene surfaces was studied, revealing that it can significantly reduce the friction coefficient when achieving complete coverage of the polymer (Briscoe, Mustafaev, & Tabor, 1972).
2. Corrosion Inhibition
Stearamide has been investigated as a corrosion inhibitor for mild steel in acidic environments. Studies utilizing electrochemical techniques found that stearamide can act as an adsorptive inhibitor, reducing anodic dissolution and retarding hydrogen evolution reactions on metal surfaces (Noori, Momeni, & Moayed, 2012).
3. Cosmetic Formulations
In the cosmetic industry, Stearamide DIBA-Stearate, a derivative of stearamide, functions as an opacifying agent, surfactant-foam booster, and viscosity increasing agent. Its safety and application in cosmetic products have been assessed, though the data were deemed insufficient for a conclusive safety determination (Lanigan, 2001; Andersen, 2001).
4. Biochemical Research
Stearamide has been utilized in biochemical research, such as in studies examining light-induced structural changes in visual receptor membranes. A stearamide spin probe was employed to study these changes in rod outer segment membranes, indicating its utility in advanced biochemical analysis (Verma, Berliner, & Smith, 1973).
Mécanisme D'action
Stearamide AMP is used in cosmetic formulations where it acts as a foam booster and a viscosity regulator . As a foam booster, it improves the quality of the foam by increasing its volume, structure, and/or resistance . As a viscosity regulator, it increases or decreases the viscosity (toughness) of cosmetic products .
Propriétés
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)23-22(2,3)20-24/h24H,4-20H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDHYNXLIKNVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189825 | |
| Record name | Stearamide AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearamide AMP | |
CAS RN |
36284-86-3 | |
| Record name | N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36284-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearamide AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036284863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearamide AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STEARAMIDE AMP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3K8640346 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



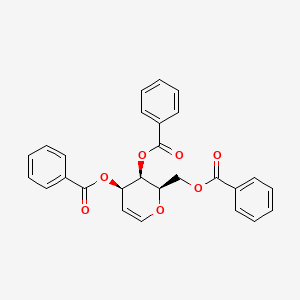

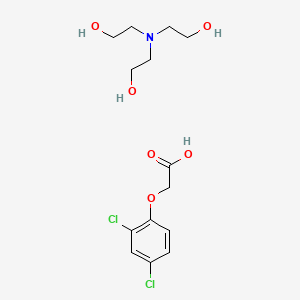
![1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene](/img/structure/B1610600.png)


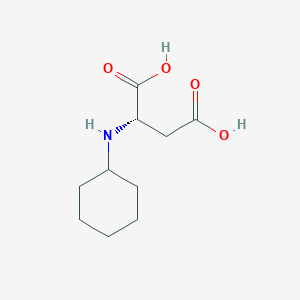

![(4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B1610605.png)
